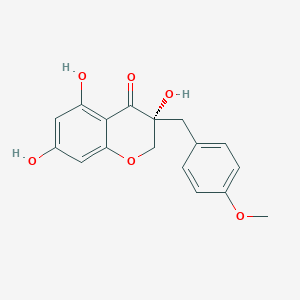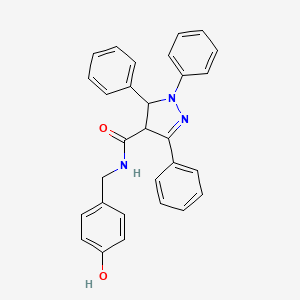
HA15-Biotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HA15-Biotin is a chemically synthesized compound that combines HA15 with biotin through an amide linkage HA15 is a thiazole benzenesulfonamide derivative known for its ability to induce endoplasmic reticulum stress, leading to cancer cell deathThe conjugation of HA15 with biotin enhances its potential for use in proteomic analysis and other scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HA15-Biotin involves the chemical conjugation of HA15 with biotin through an amide bond. The process typically includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.
Conjugation with HA15: The activated biotin is then reacted with HA15 in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), under mild conditions to form the this compound conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .
化学反応の分析
Types of Reactions
HA15-Biotin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs with different functional groups .
科学的研究の応用
HA15-Biotin has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe for studying protein interactions and cellular processes.
Biology: Employed in proteomic analysis to identify and quantify proteins in complex biological samples.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly melanoma, by inducing endoplasmic reticulum stress and overcoming drug resistance.
Industry: Utilized in the development of diagnostic assays and bioconjugation techniques .
作用機序
HA15-Biotin exerts its effects by targeting the heat shock protein family A (Hsp70) member 5 (HSPA5), also known as binding immunoglobulin protein (BiP) or glucose-regulated protein 78 (GRP78). By inhibiting HSPA5, this compound induces endoplasmic reticulum stress, leading to the activation of the unfolded protein response (UPR). This results in autophagy and apoptosis of cancer cells. The biotin moiety allows for the conjugation of this compound to streptavidin, facilitating its use in various biochemical assays .
類似化合物との比較
Similar Compounds
HA15: The parent compound of HA15-Biotin, known for its anti-cancer properties.
Biotinylated Compounds: Other compounds conjugated with biotin for enhanced detection and analysis in biochemical assays.
Uniqueness
This compound is unique due to its dual functionality, combining the anti-cancer properties of HA15 with the biotin moiety’s ability to facilitate proteomic analysis. This makes it a valuable tool for both therapeutic and research applications .
特性
分子式 |
C37H45N7O5S3 |
|---|---|
分子量 |
764.0 g/mol |
IUPAC名 |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[4-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]-1,3-thiazol-2-yl]hexanamide |
InChI |
InChI=1S/C37H45N7O5S3/c1-44(2)30-15-9-14-27-26(30)13-10-17-32(27)52(48,49)43-25-12-8-11-24(21-25)28-22-51-37(40-28)41-34(46)19-4-3-7-20-38-33(45)18-6-5-16-31-35-29(23-50-31)39-36(47)42-35/h8-15,17,21-22,29,31,35,43H,3-7,16,18-20,23H2,1-2H3,(H,38,45)(H2,39,42,47)(H,40,41,46)/t29-,31-,35-/m0/s1 |
InChIキー |
SOWIISKNCGRAMR-SVFJEUMRSA-N |
異性体SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=CC(=C3)C4=CSC(=N4)NC(=O)CCCCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6 |
正規SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=CC(=C3)C4=CSC(=N4)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide](/img/structure/B11932678.png)
![1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[1-[[22-ethyl-21-[2-(1-methoxyethyl)pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide](/img/structure/B11932680.png)




![nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11932706.png)
![(1R,4S,5S,8S,9R,10R,12S,13S)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B11932712.png)
![2-Cyano-3-(5-(1-cyclohexyl-6-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide](/img/structure/B11932719.png)

![7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11932737.png)

![(7S)-2-(3,5-dimethoxy-4-methylphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11932756.png)
![3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide](/img/structure/B11932758.png)
